molecular formula C17H16BrN3O2 B15014534 N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)propanamide

N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)propanamide

Cat. No.: B15014534
M. Wt: 374.2 g/mol
InChI Key: MYALDFKCVUCPIA-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of bioinorganic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE typically involves the reaction of hydrazides with aldehydes or ketones in the presence of solvents like ethanol or methanol . The reaction is often catalyzed by a base and carried out under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active sites . Additionally, its bromophenyl group can interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE is unique due to its bromophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H16BrN3O2

Molecular Weight

374.2 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-4-(propanoylamino)benzamide

InChI

InChI=1S/C17H16BrN3O2/c1-2-16(22)20-15-8-6-13(7-9-15)17(23)21-19-11-12-4-3-5-14(18)10-12/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

MYALDFKCVUCPIA-YBFXNURJSA-N

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.